molecular formula C24H19FN2O2 B2543788 (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327179-66-7

(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2543788
CAS RN: 1327179-66-7
M. Wt: 386.426
InChI Key: AODCGJHZTWQYOT-LCUIJRPUSA-N
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Description

(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, also known as DFC-4202, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of chromene derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, inhibit tumor growth, and protect against neurodegeneration. Additionally, this compound has been found to modulate the expression of various genes and proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity. This compound has been found to be well-tolerated in animal models, even at high doses. Additionally, this compound has a relatively simple chemical structure, making it easy to synthesize and modify for use in various applications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide. One area of interest is the development of this compound-based therapies for various diseases, including inflammation, cancer, and neurodegeneration. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the body. Finally, the development of more efficient synthesis methods for this compound may help to facilitate its use in various applications.

Synthesis Methods

The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 2,4-dimethylbenzaldehyde with 3-fluoroaniline in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with chromene-3-carboxylic acid in the presence of triethylamine and acetic anhydride to yield this compound. The purity of the final product can be increased by recrystallization from ethanol.

Scientific Research Applications

(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases. One study showed that this compound has anti-inflammatory and analgesic effects in animal models of inflammation and pain. Another study demonstrated that this compound has antitumor activity against human prostate cancer cells. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-15-10-11-21(16(2)12-15)27-23(28)20-13-17-6-3-4-9-22(17)29-24(20)26-19-8-5-7-18(25)14-19/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCGJHZTWQYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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